N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
CAS No. |
958562-46-4 |
|---|---|
Molecular Formula |
C19H15ClN4O2S |
Molecular Weight |
398.87 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C19H15ClN4O2S/c20-12-5-3-4-11(8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25) |
InChI Key |
SQZKUSDMHKXXOP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Imidazoquinazoline Core:
- Starting with 2-aminobenzamide and an appropriate aldehyde to form the imidazoquinazoline ring through a cyclization reaction.
- Reaction conditions: reflux in ethanol with a catalytic amount of acid.
Scientific Research Applications
N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
Functional Groups : The 5-thioxo group in the target compound could enhance interactions with metal ions or cysteine residues in enzymes, similar to the thioether groups in compounds .
Biological Activity
N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound belonging to the imidazoquinazoline class. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. Its unique structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN4O2S. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 398.87 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
| CAS Number | 958562-46-4 |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. Its structural characteristics allow it to bind effectively to these targets, potentially leading to:
- Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
- Reduction of Inflammation : The compound may modulate inflammatory responses through its effects on cytokine production and signaling pathways.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated:
-
Cell Viability Assays : The compound was tested against several human tumor cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability.
Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest its efficacy against various bacterial strains:
-
Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several pathogens.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vivo using a mouse model implanted with A549 tumor cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
Case Study 2: Antimicrobial Effects
Another study assessed the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable decrease in bacterial load in treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
